Cas no 1374672-79-3 (3-methyl-5-phenyltriazole-4-carbaldehyde)

3-メチル-5-フェニルトリアゾール-4-カルバアルデヒドは、複素環式アルデヒドの一種であり、その特異な分子構造により有機合成化学において重要な中間体として利用されます。フェニル基とトリアゾール環が結合した骨格を持ち、高い反応性と選択性を有することが特徴です。特に医薬品や農薬の合成において、キラル補助剤や配向性基材としての応用が期待されています。アルデヒド基を有するため、各種求核付加反応や縮合反応に適しており、多様な誘導体への変換が可能です。安定性に優れ、結晶性が良好な点も実験操作上の利点となります。

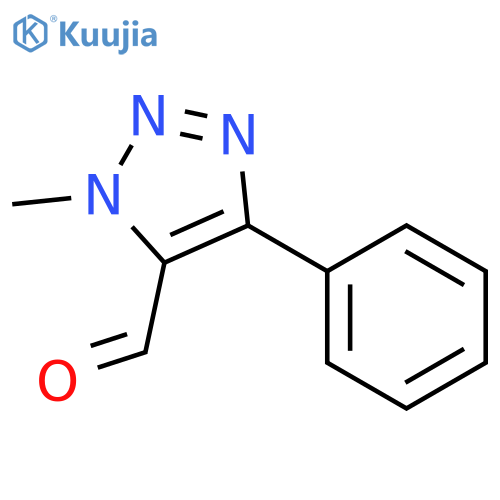

1374672-79-3 structure

商品名:3-methyl-5-phenyltriazole-4-carbaldehyde

3-methyl-5-phenyltriazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 981-609-7

- CS-0445496

- SCHEMBL2687148

- EN300-7443442

- 3-Methyl-5-phenyl-3H-[1,2,3]triazole-4-carbaldehyde

- UCQCSQBHJPBFEI-UHFFFAOYSA-N

- Z1511810182

- 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

- ZEC67279

- 1374672-79-3

- 1H-1,2,3-Triazole-5-carboxaldehyde, 1-methyl-4-phenyl-

- 3-methyl-5-phenyltriazole-4-carbaldehyde

-

- インチ: InChI=1S/C10H9N3O/c1-13-9(7-14)10(11-12-13)8-5-3-2-4-6-8/h2-7H,1H3

- InChIKey: UCQCSQBHJPBFEI-UHFFFAOYSA-N

- ほほえんだ: CN1C(=C(C2=CC=CC=C2)N=N1)C=O

計算された属性

- せいみつぶんしりょう: 187.074561919g/mol

- どういたいしつりょう: 187.074561919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 47.8Ų

3-methyl-5-phenyltriazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7443442-0.05g |

1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |

1374672-79-3 | 95% | 0.05g |

$174.0 | 2024-05-23 | |

| Enamine | EN300-7443442-10.0g |

1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |

1374672-79-3 | 95% | 10.0g |

$3191.0 | 2024-05-23 | |

| Enamine | EN300-7443442-1.0g |

1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |

1374672-79-3 | 95% | 1.0g |

$743.0 | 2024-05-23 | |

| Chemenu | CM278496-1g |

1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |

1374672-79-3 | 95% | 1g |

$1034 | 2023-03-05 | |

| Enamine | EN300-7443442-5.0g |

1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |

1374672-79-3 | 95% | 5.0g |

$2152.0 | 2024-05-23 | |

| 1PlusChem | 1P0013RX-10g |

1H-1,2,3-Triazole-5-carboxaldehyde, 1-methyl-4-phenyl- |

1374672-79-3 | 95% | 10g |

$4006.00 | 2023-12-22 | |

| Aaron | AR001409-50mg |

1H-1,2,3-Triazole-5-carboxaldehyde, 1-methyl-4-phenyl- |

1374672-79-3 | 95% | 50mg |

$265.00 | 2023-12-16 | |

| Aaron | AR001409-500mg |

1H-1,2,3-Triazole-5-carboxaldehyde, 1-methyl-4-phenyl- |

1374672-79-3 | 95% | 500mg |

$822.00 | 2023-12-16 | |

| Enamine | EN300-7443442-0.5g |

1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |

1374672-79-3 | 95% | 0.5g |

$579.0 | 2024-05-23 | |

| Enamine | EN300-7443442-0.25g |

1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |

1374672-79-3 | 95% | 0.25g |

$367.0 | 2024-05-23 |

3-methyl-5-phenyltriazole-4-carbaldehyde 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

1374672-79-3 (3-methyl-5-phenyltriazole-4-carbaldehyde) 関連製品

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量